REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[C:13]([C:14]([O:16]CC)=[O:15])=[C:12]([CH3:19])[O:11][N:10]=1.[OH-].[Na+].CCOCC.Cl>CO.O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[C:13]([C:14]([OH:16])=[O:15])=[C:12]([CH3:19])[O:11][N:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
12.85 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)C1=NOC(=C1C(=O)OCC)C
|
Name
|
|
Quantity
|
9.84 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 65° C. for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The MeOH was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the concentrated reaction mixture
|
Type
|
CUSTOM
|
Details
|
The product precipitated
|
Type
|
CUSTOM
|
Details
|
was separated by filtration
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
to give 10.63 g (93%, theoretical yield 11.47 g)
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=CC=C1)C1=NOC(=C1C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |